1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide
CAS No.:
Cat. No.: VC14796208
Molecular Formula: C23H28N6O
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N6O |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 1-pyrimidin-2-yl-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C23H28N6O/c1-16-21(17(2)28(3)27-16)14-18-7-9-20(10-8-18)26-22(30)19-6-4-13-29(15-19)23-24-11-5-12-25-23/h5,7-12,19H,4,6,13-15H2,1-3H3,(H,26,30) |
| Standard InChI Key | WNGZKZXKSKNOPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Introduction
1-(Pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide is a complex organic compound featuring a piperidine ring substituted with various functional groups, including a pyrimidine moiety and a trimethylpyrazole group. These structural elements contribute to its potential biological and pharmacological activities. The compound's molecular formula is often reported as C23H28N6O, although there seems to be a discrepancy in the literature regarding its exact formula, with some sources suggesting C20H26N4O.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yields and purity. While specific synthesis details are not widely available, compounds with similar structures often involve reactions such as nucleophilic substitutions, condensations, and cyclizations.
Potential Biological and Pharmacological Activities
Compounds containing piperidine and pyrimidine derivatives are often investigated for their pharmacological properties. Preliminary studies suggest that 1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide may exhibit biological activity, although further research is necessary to elucidate its specific mechanisms of action and therapeutic potentials.
Interaction Studies and Pharmacodynamics
Interaction studies are essential to understand how this compound interacts with biological targets. These studies help characterize its pharmacodynamics and pharmacokinetics, which are crucial for determining its potential as a therapeutic agent.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide. Notable examples include:
| Compound | Structure Highlights | Unique Features |
|---|---|---|
| 1-(Pyrimidin-2-yl)piperidin-4-one | Contains a piperidine ring and pyrimidine | Lacks pyrazole group |
| N-(Pyrimidin-2-yloxy)benzamide | Similar aromatic substitution | Different functional groups |
| 4-(Pyrimidin-2-yloxy)aniline | Contains both aniline and pyrimidine | Focus on anti-cancer properties |
The uniqueness of 1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide lies in its specific combination of piperidine, pyrimidine, and pyrazole moieties, which may enhance its biological activity compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume